tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C₁₅H₁₉NO₅S. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen, and is characterized by the presence of a tert-butyl ester group and a tosylate (tosyloxy) group
Synthetic Routes and Reaction Conditions:
Flow Microreactor Systems: One method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient and sustainable, providing a straightforward approach to synthesizing tertiary butyl esters.
Conventional Organic Synthesis: Traditional organic synthesis methods can also be employed, involving the reaction of pyrrole derivatives with tert-butyl chloroformate and tosyl chloride under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale flow reactors or batch reactors, where precise control of reaction conditions such as temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Tosylate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Amines, alcohols, and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Tosylate derivatives or other substituted pyrroles.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its unique structure makes it a valuable building block in organic synthesis. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms or as a precursor for bioactive molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves the formation of covalent bonds with biological macromolecules or participation in catalytic cycles in chemical reactions.
Comparison with Similar Compounds
Tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
This compound (isomer)
This compound (analog)
Uniqueness: This compound is unique due to its specific structural features, such as the presence of both the tert-butyl ester and tosylate groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxy-5-oxo-2H-pyrrole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-11-5-7-13(8-6-11)24(20,21)23-12-9-14(18)17(10-12)15(19)22-16(2,3)4/h5-9H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGGXEBAABINFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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